5-(Dimethylamino)amylamine HCl
Overview
Description
5-(Dimethylamino)amylamine hydrochloride is a synthetic organic compound with the molecular formula C7H19ClN2 It is a derivative of amylamine, where the amine group is substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)amylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1,5-pentanediamine.
Dimethylation: The primary amine group of 1,5-pentanediamine is dimethylated using formaldehyde and formic acid in a reductive amination reaction. This step yields N,N-dimethyl-1,5-pentanediamine.
Hydrochloride Formation: The final step involves the reaction of N,N-dimethyl-1,5-pentanediamine with hydrochloric acid to form 5-(Dimethylamino)amylamine hydrochloride.
Industrial Production Methods
In an industrial setting, the production of 5-(Dimethylamino)amylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)amylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
5-(Dimethylamino)amylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)amylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,5-pentanediamine
- N,N-Dimethylethylenediamine
- N,N-Dimethyltrimethylenediamine
Uniqueness
5-(Dimethylamino)amylamine hydrochloride is unique due to its specific structural features, such as the presence of both primary and tertiary amine groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry. Additionally, its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N',N'-dimethylpentane-1,5-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.ClH/c1-9(2)7-5-3-4-6-8;/h3-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWAIRVWJMWLAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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